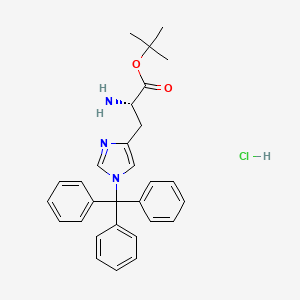
1-(3-aminoazetidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one
Descripción general
Descripción
1-(3-aminoazetidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one, hereafter referred to as AATTE, is a novel compound of interest for its potential applications in various scientific fields. AATTE is a nitrogen-containing heterocyclic compound with a five-membered ring structure. It is a relatively new compound that has recently been studied for its potential applications in drug synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Routes to Novel Compounds: The compound 1-(3-aminoazetidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one and its derivatives show promise in the development of mono- and bis-tetrazole compounds. These compounds have potential applications as precursors for further functionalization and in the construction of metal–organic frameworks (Boland et al., 2013).
Nitrogen-rich Compounds for Industrial Applications
- Nitrogen-rich Gas Generators: Certain nitrogen-rich compounds derived from 1-(3-aminoazetidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one have been studied for their potential use in nitrogen-rich gas generators, an area of interest in the development of energetic materials (Srinivas, Ghule, & Muralidharan, 2014).
Biological and Pharmacological Research
- Antibacterial and Antifungal Agents: New azetidinone derivatives synthesized from Schiff bases of 5-phenyltetrazole, related to 1-(3-aminoazetidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one, exhibited significant antibacterial and antifungal activities (Mohite & Bhaskar, 2011).
Electronic and Photonic Devices
- Organic Dyes for Photonic Devices: Compounds related to 1-(3-aminoazetidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one have been synthesized and characterized for their potential applications in photonic and electronic devices. These novel coumarin-based organic dyes, combined with tetrazoles, exhibited promising thermal stabilities, electrochemical properties, and solvatochromism effects, making them suitable for use in such devices (Kumbar et al., 2018).
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(tetrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c7-5-1-11(2-5)6(13)3-12-4-8-9-10-12/h4-5H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWDOHKGFSJPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminoazetidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1466402.png)




![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)


![Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1466419.png)
![4-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466421.png)



